molecular formula C13H21N B1607487 2-Octylpyridine CAS No. 33841-61-1

2-Octylpyridine

Cat. No. B1607487
CAS RN: 33841-61-1
M. Wt: 191.31 g/mol
InChI Key: JGVIYCAYGMXJBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Octylpyridine is used as a chromatographic stationary phase in liquid chromatography . It has been immobilized on silica particles, and the chemical treatment of peroxide has been found to be an effective method for immobilization .


Molecular Structure Analysis

The molecular structure of 2-Octylpyridine consists of a pyridine ring attached to an octyl group . The pyridine ring in 2-Octylpyridine can provide high selectivity, as well as good efficiency, which makes it a useful stationary phase for high-performance liquid chromatography .


Physical And Chemical Properties Analysis

2-Octylpyridine has a density of 0.9±0.1 g/cm3, a boiling point of 260.7±3.0 °C at 760 mmHg, and a flash point of 124.8±5.4 °C . It has a molar refractivity of 61.7±0.3 cm3, and a molar volume of 214.5±3.0 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Fluorescent Response in Solvents

2-Octylpyridine, when synthesized as an ionic liquid such as N-octylpyridine hydrogen sulphate ([OP]HSO4) , exhibits multifunctional fluorescent responses in different solvents. This property is utilized in the study of fluorescence spectra in water, methanol, ethanol, and acetonitrile . The fluorescence intensity of [OP]HSO4 varies with the concentration of the solvent and temperature, showcasing its potential for applications in sensing and imaging technologies.

Photobleaching Resistance

The synthesized [OP]HSO4 demonstrates excellent photobleaching resistance, retaining over 95% of its fluorescence intensity after 40 cycles of continuous scanning under maximum excitation state . This characteristic is particularly valuable for long-term fluorescence-based studies and applications in biological imaging where stable, long-lasting fluorescent markers are required.

Green Solvent Alternative

Ionic liquids derived from 2-Octylpyridine, like [OP]HSO4, are considered ‘green’ solvents due to their negligible vapor pressure compared to traditional volatile organic solvents . They offer a more environmentally friendly option for various chemical processes, including use as alternative electrolytes in lithium-ion batteries and double-layer capacitors.

Analytical Chemistry

In analytical chemistry, 2-Octylpyridine-based ionic liquids serve as highly polar capillary columns that can separate complex mixtures in gas chromatography . They are also used as mobile-phase additives in liquid chromatography, enhancing the separation of compounds based on their interactions with the stationary phase.

Synthesis of Heterocycles

Pyridine derivatives, including 2-Octylpyridine, are crucial precursors in the synthesis of many pharmacologically active heterocycles . These compounds play a significant role in the development of new medications and agrochemicals, highlighting the importance of 2-Octylpyridine in pharmaceutical research.

Functional Materials

The unique properties of pyridine derivatives make them integral components in the creation of functional materials . These materials find applications in various industries, from electronics to coatings, due to their versatility and the ability to tailor their chemical properties for specific uses.

Industrial Synthesis Intermediates

2-Octylpyridine is used in the synthesis of intermediates like N-octyl pyridine hydrogen sulphate intermediates ([OP]Br) , which are essential in the production of various industrial chemicals . These intermediates are pivotal in large-scale syntheses, contributing to the manufacturing of a wide range of products.

Development of New Class of Imidamide Derivatives

Research into N’-hydroxy-N-alkylpyridinecarboximidamides, a new class of N-substituted imidamide derivatives, involves the use of long-chain 2-Octylpyridine derivatives. These compounds have diverse potential applications, indicating the expanding scope of 2-Octylpyridine in synthetic organic chemistry .

properties

IUPAC Name

2-octylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13/h8-9,11-12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVIYCAYGMXJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332655
Record name 2-Octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octylpyridine

CAS RN

33841-61-1
Record name 2-Octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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